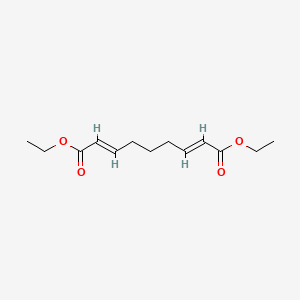

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

diethyl (2E,7E)-nona-2,7-dienedioate |

InChI |

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3/b10-8+,11-9+ |

InChI Key |

DGDKCADOPSQFGL-GFULKKFKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CCC/C=C/C(=O)OCC |

Canonical SMILES |

CCOC(=O)C=CCCCC=CC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,9 Diethyl 2e,7e Nona 2,7 Dienedioate

Strategic Approaches to Stereoselective Synthesis of (2E,7E)-Dienedioates

The paramount challenge in synthesizing 1,9-diethyl (2E,7E)-nona-2,7-dienedioate is the stereoselective formation of the trans-double bonds at the C2 and C7 positions. Several powerful synthetic methods are well-suited for this purpose.

Olefin metathesis has emerged as a versatile and efficient tool for the formation of carbon-carbon double bonds. youtube.com Cross-metathesis (CM) and ring-opening cross-metathesis (ROCM) are particularly relevant for the synthesis of acyclic dienedioates.

A plausible approach involves the self-cross-metathesis of ethyl pent-4-enoate (B1234886). In the presence of a suitable ruthenium-based catalyst, such as a second-generation Grubbs catalyst, two molecules of ethyl pent-4-enoate could react to form this compound and ethene. nih.gov The reaction is driven forward by the release of volatile ethene gas. This method is attractive due to its atom economy and the direct formation of the C9 backbone.

Alternatively, a ring-opening cross-metathesis (ROCM) reaction could be employed. For instance, the reaction of a cycloalkene like cyclopentene (B43876) with ethyl acrylate (B77674) in the presence of a Grubbs catalyst could yield the target molecule. researchgate.netutc.edu This strategy offers a different pathway to the C9 backbone, starting from cyclic precursors.

The stereoselectivity of olefin metathesis reactions can be influenced by the choice of catalyst and reaction conditions, though they often favor the thermodynamically more stable E-isomer, which is advantageous for this synthesis. nih.gov

Table 1: Comparison of Potential Olefin Metathesis Strategies

| Strategy | Reactants | Catalyst Example | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Self-Cross-Metathesis | Ethyl pent-4-enoate | Grubbs II Catalyst | Atom economical, direct | Self-metathesis of product, catalyst loading |

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for olefination. researchgate.net The HWE reaction, in particular, is renowned for its high E-selectivity when using stabilized ylides, making it an excellent candidate for the synthesis of (2E,7E)-dienedioates. youtube.comwikipedia.orgorganic-chemistry.org

A convergent synthesis using the HWE reaction could involve the reaction of a C5 dialdehyde (B1249045), such as glutaraldehyde, with two equivalents of a phosphonate (B1237965) ylide, for example, the ylide derived from triethyl phosphonoacetate. The use of a base like sodium hydride or potassium tert-butoxide would generate the nucleophilic phosphonate carbanion, which would then react with the aldehyde to form the α,β-unsaturated ester with predominantly E-geometry. researchgate.net

The Wittig reaction, while also a powerful olefination method, often provides lower E-selectivity with stabilized ylides compared to the HWE reaction. However, specific conditions and ylide structures can be tailored to favor the E-isomer.

Palladium-catalyzed cross-coupling reactions offer another robust avenue for the construction of the dienedioate backbone. For instance, a Heck-type reaction could be envisioned between a dihalide, such as 1,5-dihalopentane, and two equivalents of ethyl acrylate. However, controlling the regioselectivity and avoiding side reactions can be challenging.

A more controlled approach would be a palladium-catalyzed carbonylation reaction. nih.gov This could involve the dicarbonylation of a suitable diene, such as 1,7-octadiene, in the presence of carbon monoxide and ethanol (B145695). unimi.itresearchgate.net The catalyst system, typically a palladium source with a specific phosphine (B1218219) ligand, would be crucial for achieving high selectivity for the linear di-ester product. organic-chemistry.org

Chemo- and Regioselective Considerations in Dienedioate Esterification

If the synthesis proceeds via the dicarboxylic acid, nona-2,7-dienedioic acid, a subsequent esterification step is necessary. Standard Fischer esterification, using an excess of ethanol and a strong acid catalyst like sulfuric acid, can be employed. However, for more sensitive substrates, milder methods may be required to avoid potential side reactions like isomerization of the double bonds.

Chemoselective esterification becomes critical if other reactive functional groups are present in the molecule. While not the case for the parent compound, derivatives might require selective protection or activation. Methods utilizing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under mild conditions. Furthermore, selective mono-esterification of a dicarboxylic acid can be achieved using specific catalysts or by exploiting differential reactivity of the two carboxylic acid groups, although for a symmetrical molecule like nona-2,7-dienedioic acid, this is less of a concern for the target synthesis. acs.orgrsc.orgrsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and stereoselectivity of the desired product.

For Olefin Metathesis:

Catalyst Selection and Loading: Second-generation Grubbs or Hoveyda-Grubbs catalysts are often preferred for their higher activity and stability. Catalyst loading should be minimized to reduce cost and residual metal contamination.

Solvent and Temperature: Dichloromethane or toluene (B28343) are common solvents. The reaction temperature can be adjusted to control the reaction rate and selectivity.

Ethene Removal: In cross-metathesis reactions that produce ethene, its efficient removal (e.g., by bubbling an inert gas through the reaction mixture) is essential to drive the equilibrium towards the product. nih.gov

For Horner-Wadsworth-Emmons Reaction:

Base and Solvent: The choice of base (e.g., NaH, KHMDS) and solvent (e.g., THF, DME) can influence the stereoselectivity. youtube.com

Temperature: Reactions are often performed at low temperatures to enhance selectivity.

Phosphonate Reagent: The structure of the phosphonate ester can be modified to fine-tune reactivity and selectivity. researchgate.net

Table 2: Illustrative Optimization Parameters

| Reaction | Parameter | Range/Options | Effect on Outcome |

|---|---|---|---|

| Olefin Metathesis | Catalyst | Grubbs I, Grubbs II, Hoveyda-Grubbs II | Activity, stability, functional group tolerance |

| Temperature | Room temp. to reflux | Reaction rate, catalyst decomposition | |

| HWE Reaction | Base | NaH, NaOEt, KHMDS, DBU | Ylide formation rate, E/Z selectivity |

Novel Retrosynthetic Strategies for this compound

Beyond the classical approaches, novel retrosynthetic disconnections can offer more elegant and efficient syntheses.

Retrosynthetic Analysis 1: Olefin Metathesis Approach A disconnection at the C4-C5 bond suggests a symmetrical precursor. Further disconnection of the double bonds via a metathesis reaction leads back to ethyl pent-4-enoate. This highlights the efficiency of a self-cross-metathesis strategy.

Retrosynthetic Analysis 2: C5 + C2 + C2 Approach (HWE-based) A disconnection of both double bonds reveals a central C5 difunctional component and two C2 fragments. This points towards a strategy starting from a C5 dialdehyde (like glutaraldehyde) and two equivalents of a C2 phosphonate ylide (from triethyl phosphonoacetate), which would be a highly convergent and stereocontrolled approach.

Retrosynthetic Analysis 3: Ring-Opening Strategy An alternative retrosynthesis involves envisioning a cyclic precursor. For instance, a bicyclic system could undergo a tandem ring-opening-cross-metathesis reaction with an acrylate to furnish the linear dienedioate. This less conventional approach could offer unique advantages in terms of stereocontrol originating from the cyclic precursor. rsc.org

These retrosynthetic analyses provide a roadmap for the development of innovative and efficient synthetic routes to this compound, leveraging the power of modern synthetic organic chemistry.

Reactivity of the (2E,7E)-Dienedioate Moiety in Cycloaddition Reactions

The (2E,7E)-nona-2,7-dienedioate core of the molecule presents two α,β-unsaturated ester systems, which are known to participate in various cycloaddition reactions. The electronic nature of these dienedioate moieties, characterized by electron-withdrawing ester groups, significantly influences their reactivity as dienophiles in Diels-Alder reactions and as dipolarophiles in other cycloadditions.

Diels-Alder Cycloadditions with this compound

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In the context of this compound, the conjugated system can act as a dienophile. For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, a condition met by the ester functionalities in the target molecule. masterorganicchemistry.com

The reaction would involve a conjugated diene reacting with one of the α,β-unsaturated ester moieties of the nona-2,7-dienedioate. The presence of electron-withdrawing ester groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of a suitable diene. youtube.com The stereochemistry of the resulting cyclohexene (B86901) derivative would be governed by the well-established endo rule, which predicts the preferential formation of the endo product due to secondary orbital interactions in the transition state. sciforum.net

Interactive Data Table: Expected Reactivity in Diels-Alder Reactions

| Diene | Dienophile Moiety | Expected Product Type | Key Factors |

| Cyclopentadiene | (2E)- or (7E)-diethyl nonadienedioate | Bicyclic adduct | High reactivity due to cyclic diene, endo selectivity expected. sciforum.net |

| 1,3-Butadiene | (2E)- or (7E)-diethyl nonadienedioate | Substituted cyclohexene | Requires thermal conditions; regioselectivity depends on substituents on the diene. |

| Anthracene | (2E)- or (7E)-diethyl nonadienedioate | Tricyclic adduct | Reaction at the central ring of anthracene. |

[2+2] and [3+2] Cycloaddition Pathways

Beyond the Diels-Alder reaction, the unsaturated ester moieties of this compound are potential substrates for other cycloadditions.

[2+2] Cycloadditions: These reactions, typically photochemical, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. youtube.com For α,β-unsaturated esters like those in the target molecule, photochemical [2+2] cycloaddition with another olefin would proceed via a triplet 1,4-biradical intermediate. acs.org The regioselectivity and stereoselectivity of these reactions are dependent on the nature of the reactants and the stability of the intermediate biradical.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are a versatile method for constructing five-membered heterocyclic rings. sci-rad.com The double bonds of the nona-2,7-dienedioate can act as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrones, or nitrile oxides. The presence of the electron-withdrawing ester groups enhances the reactivity of the alkene towards these dipoles. For instance, the reaction with an azomethine ylide could yield a highly functionalized pyrrolidine (B122466) ring. researchgate.netnih.gov Theoretical studies on similar systems, such as the reaction of trimethylsilyldiazoalkanes with diethyl fumarate, indicate a one-step polar mechanism with a high degree of stereoselectivity. mdpi.com

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The two ethyl ester groups of this compound are susceptible to hydrolysis and transesterification, common reactions of carboxylic acid derivatives.

Ester Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid. The kinetics of this reaction are typically first-order with respect to the ester and the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemrxiv.org This forms a tetrahedral intermediate, from which an ethoxide ion is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Studies on the alkaline hydrolysis of dicarboxylic esters have shown that the rate constants for the hydrolysis of the two ester groups can differ, with the ratio of the first to the second rate constant being influenced by the distance between the ester groups. ias.ac.in

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org Similar to hydrolysis, transesterification can be acid- or base-catalyzed. masterorganicchemistry.combyjus.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced alcohol. byjus.com

Base-Catalyzed Transesterification: A strong base deprotonates the reactant alcohol to form a nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate and subsequent elimination of the original alkoxide.

Interactive Data Table: Kinetic Parameters for Alkaline Hydrolysis of Analogous Diesters

| Diethyl Ester | Solvent System | k1 (L mol⁻¹ s⁻¹) | k2 (L mol⁻¹ s⁻¹) | k1/k2 Ratio |

| Diethyl Adipate | Dioxane-Water | Data Not Available | Data Not Available | >2 |

| Diethyl Sebacate | Dioxane-Water | Data Not Available | Data Not Available | Approaching 2 |

| Diethyl Phthalate | Water | 2.5 x 10⁻² | Data Not Available | Not Applicable |

Data extrapolated from related studies for illustrative purposes. Actual values for this compound would require experimental determination. chemrxiv.orgias.ac.in

Polymerization Mechanisms of this compound

The bifunctional nature of this compound, with two polymerizable double bonds, makes it a potential monomer for both radical and step-growth polymerization.

Radical Polymerization Studies

The conjugated double bonds in the dienedioate structure are susceptible to radical polymerization. Analogous studies on dialkyl muconates (isomers of hexadienedioates) have shown that they can undergo efficient radical polymerization to form high molecular weight polymers. rsc.orgchemrxiv.org The polymerization typically proceeds via a 1,4-addition mechanism, leading to a polymer backbone containing residual double bonds. nih.gov

The polymerization can be initiated by common radical initiators such as AIBN or benzoyl peroxide at elevated temperatures. The microstructure of the resulting polymer, in terms of cis/trans isomerism of the backbone double bonds and tacticity, is influenced by the polymerization conditions. acs.org While solution polymerization is feasible, it can be slow. rsc.org

Step-Growth Polymerization Pathways

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers in a stepwise manner. wikipedia.orgfiveable.me this compound can participate in step-growth polymerization through reactions involving its ester groups or its double bonds.

Polyesterification via Transesterification: The diethyl ester can undergo transesterification with a diol to produce a polyester (B1180765). libretexts.orglibretexts.org In this process, the ethyl groups are displaced by the diol, forming a larger polymer chain with the elimination of ethanol. wikipedia.org This type of polycondensation requires high temperatures and often a catalyst to drive the reaction towards high molecular weight polymer formation.

Polyaddition via Michael Addition: The α,β-unsaturated ester moieties can undergo repeated Michael additions with a difunctional nucleophile, such as a diamine. This would lead to the formation of a linear polymer.

Polymerization via Cycloaddition: The diene moieties could potentially undergo step-growth polymerization with a bis-dienophile via repeated Diels-Alder reactions, leading to a polymer with cyclic units in the backbone.

The properties of the resulting polymers would be highly dependent on the chosen polymerization pathway and the comonomers used.

Interactive Data Table: Polymerization Behavior of Analogous Diethyl Dienoates (e.g., Diethyl Muconate)

| Polymerization Type | Initiator/Catalyst | Typical Conditions | Resulting Polymer Structure | Molecular Weight ( g/mol ) |

| Radical Polymerization | AIBN | 120 °C, 48 h (in solution) | Unsaturated backbone (trans-1,4, cis-1,4, and 1,2-structures) | > 100,000 rsc.org |

| Organocatalyzed GTP | Organic catalysts | Room Temperature | Predominantly 1,4-conjugated addition | Controlled |

| Step-Growth (with diol) | Acid/Base Catalyst | High Temperature | Polyester | Variable, dependent on reaction extent |

Hydrogenation and Reduction Chemistry of Unsaturated Esters

The hydrogenation of this compound involves the catalytic addition of hydrogen across the carbon-carbon double bonds. This process typically employs transition metal catalysts and can lead to partially or fully saturated products depending on the reaction conditions. The reactivity of the dienedioate system is dictated by the two α,β-unsaturated ester moieties.

Catalytic hydrogenation of α,β-unsaturated esters can be selective towards the saturation of the C=C bond without reducing the ester group. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. The expected product from the complete hydrogenation of both alkene functions in this compound is 1,9-diethyl nonanedioate (B1229846).

Selective reduction of the ester functionalities to the corresponding diol, 2,7-nonadiene-1,9-diol, would require more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, on the other hand, generally favors the reduction of the alkene double bonds first. researchgate.netmdpi.com The relative ease of hydrogenation of the C=C bonds is attributed to the lower bond energy of the π-bond compared to the C=O bond of the ester.

The table below summarizes the expected products under different hydrogenation and reduction conditions.

| Reagent/Catalyst | Target Functional Group | Primary Product |

| H₂/Pd/C | C=C double bonds | 1,9-Diethyl nonanedioate |

| H₂/Raney Ni | C=C double bonds | 1,9-Diethyl nonanedioate |

| LiAlH₄ then H₂O | Ester carbonyl groups | (2E,7E)-Nona-2,7-diene-1,9-diol |

| H₂ (high pressure, high temp.)/Copper chromite | Ester carbonyl groups & C=C double bonds | Nonane-1,9-diol |

This table presents expected products based on standard organic chemistry principles for the reduction of unsaturated esters.

Electrophilic and Nucleophilic Additions to the Dienedioate System

The conjugated system of this compound is susceptible to both electrophilic and nucleophilic attack at the carbon-carbon double bonds. The presence of the electron-withdrawing ethyl ester groups significantly influences the regioselectivity of these additions.

Electrophilic Addition: Electrophilic addition to a conjugated diene can proceed via 1,2-addition or 1,4-addition pathways. youtube.com In the case of this compound, the initial attack by an electrophile (E⁺) would likely occur at the γ-carbon (C3 or C7) to form a resonance-stabilized carbocation intermediate. The subsequent attack by a nucleophile (Nu⁻) can then occur at either the β-carbon (C2 or C8, 1,2-addition) or the δ-carbon (C4 or C6, 1,4-addition). The distribution of these products is often dependent on reaction conditions, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. youtube.com

Nucleophilic Addition (Michael Addition): The electron-withdrawing nature of the ester groups makes the carbon-carbon double bonds in this compound excellent Michael acceptors. spcmc.ac.in This facilitates conjugate addition (1,4-addition) of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org A wide variety of nucleophiles, including enolates, amines, and thiols, can act as Michael donors. rsc.orgyoutube.com

The mechanism involves the attack of the nucleophile at the β-carbon of the α,β-unsaturated ester system. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com Given the symmetrical nature of the starting material, addition can occur at either of the β-positions (C3 or C7).

The table below illustrates the expected products from the Michael addition of different nucleophiles to this compound.

| Michael Donor (Nucleophile) | Michael Acceptor | Expected Adduct (after protonation) |

| Diethyl malonate | This compound | Diethyl 3-(1,3-diethoxy-1,3-dioxopropyl)nonanedioate |

| Ethanethiol | This compound | Diethyl 3-(ethylthio)nonanedioate |

| Diethylamine | This compound | Diethyl 3-(diethylamino)nonanedioate |

This table provides representative examples of Michael addition products. The reaction would typically proceed with two equivalents of the Michael donor to react at both electrophilic centers of the dienedioate.

Chemical Properties and Reactivity

The chemical behavior of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is dictated by the interplay of its ester functional groups and the two carbon-carbon double bonds.

The ester groups are susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding dicarboxylic acid, (2E,7E)-nona-2,7-dienedioic acid, and ethanol (B145695). They can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

The alkene functionalities are sites of potential addition reactions . For example, catalytic hydrogenation would lead to the saturated diester, diethyl nonanedioate (B1229846). The double bonds can also undergo halogenation, hydrohalogenation, and epoxidation, providing pathways to a variety of other difunctional long-chain molecules.

Furthermore, the presence of two terminal α,β-unsaturated ester moieties makes this molecule a candidate for cyclization reactions . Depending on the reaction conditions and the reagents used, intramolecular reactions could be induced to form cyclic structures.

Derivatives and Analogues of 1,9 Diethyl 2e,7e Nona 2,7 Dienedioate

Synthesis and Characterization of Alkyl and Aryl Ester Analogues

The synthesis of dialkyl esters of unsaturated dicarboxylic acids, such as muconic acid (a C6 dienedioate), is well-documented and offers a template for the potential synthesis of analogues of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate. Generally, these syntheses involve the esterification of the corresponding dicarboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of various dialkyl muconates has been achieved with high yields.

Aryl esters of carboxylic acids can be synthesized through several methods, including the reaction of carboxylic acids with diaryliodonium salts or the use of triarylphosphites and N-iodosuccinimide. These methods provide efficient routes to aryl esters under mild conditions and are compatible with a range of functional groups.

Table 1: Synthesis of Dialkyl Muconate Analogues

| Dicarboxylic Acid | Alcohol | Product | Yield (%) |

|---|---|---|---|

| trans,trans-Muconic Acid | Ethanol (B145695) | trans,trans-Diethyl Muconate | - |

| trans,trans-Muconic Acid | Butanol | trans,trans-Dibutyl Muconate | 90% |

| trans,trans-Muconic Acid | 2-Ethylhexanol | trans,trans-Di(2-ethylhexyl) Muconate | 47% |

Data extrapolated from studies on muconic acid esterification.

Characterization of these ester analogues typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their chemical structure.

Modification of the Dienyl Backbone: Chain Length and Branching Effects

The properties of dicarboxylic acid esters are significantly influenced by the length and branching of both the dicarboxylic acid backbone and the alkyl chains of the ester groups.

Chain Length Effects: Studies on various homologous series of dialkyl dicarboxylates have shown that physical properties like melting and boiling points generally increase with chain length due to stronger van der Waals forces. reddit.commytutor.co.uk However, for some dicarboxylic acids, an oscillating pattern in melting points is observed between odd- and even-numbered carbon chains, which is attributed to differences in crystal packing efficiency. reddit.com

Branching Effects: The introduction of branching in the alkyl ester chains can have a profound impact on the physical properties of the resulting diesters. For example, branched diesters often exhibit lower melting points and improved low-temperature properties compared to their linear counterparts. researchgate.netresearchgate.net This is due to the disruption of regular packing in the solid state. Research on diesters derived from saturated fatty acids and branched diols has demonstrated that branching significantly enhances low-temperature performance, which is a desirable characteristic for applications such as lubricants. google.com

Table 2: Effect of Alkyl Chain Branching on Low-Temperature Properties of Diesters

| Diester Structure | Cloud Point (°C) | Pour Point (°C) |

|---|---|---|

| Diester from linear alcohol | Higher | Higher |

| Diester from branched alcohol | Lower | Lower |

Qualitative data based on general findings for long-chain diesters. researchgate.net

Incorporation of Heteroatoms into Dienedioate Structures

The introduction of heteroatoms, such as sulfur or nitrogen, into the backbone of dienedioate-like structures can lead to novel compounds with unique properties and potential applications.

Nitrogen-Containing Analogues: Similarly, the incorporation of nitrogen into organic molecules is a vast field of study. nih.govmdpi.commdpi.com The synthesis of nitrogen-containing heterocycles from aminoalkynes and carbonyls is one example of the many synthetic strategies available. While direct analogues of this compound containing nitrogen in the dienyl backbone are not described in the literature, the potential for their creation exists through various organic synthesis methodologies. Such compounds could have applications in materials science or as biologically active molecules.

Exploration of Bio-based Precursors for Dienedioate Derivatives

The development of sustainable chemical processes has led to extensive research into the production of dicarboxylic acids from renewable resources. While the direct bio-based synthesis of nona-2,7-dienedioic acid is not established, the production of other dicarboxylic acids, such as sebacic acid (C10) and azelaic acid (C9), from vegetable oils offers a promising precedent. nih.govresearchgate.netarkema.comrug.nlresearchgate.netdntb.gov.uanih.govresearchgate.netrsc.org

Sebacic Acid (Decanedioic Acid): This C10 dicarboxylic acid is produced commercially from castor oil. arkema.comresearchgate.netdntb.gov.uarsc.org The process typically involves the alkaline pyrolysis of ricinoleic acid, the main component of castor oil. Sebacic acid and its esters have a wide range of applications, including the production of polymers, plasticizers, and lubricants. arkema.com

Azelaic Acid (Nonanedioic Acid): This C9 dicarboxylic acid is a saturated analogue of the backbone of the target compound and is produced by the ozonolysis of oleic acid, which is abundant in various vegetable oils. nih.govresearchgate.netrug.nlnih.govresearchgate.net Azelaic acid is a valuable bio-based monomer for the synthesis of biodegradable polymers and has applications in pharmaceuticals. nih.govresearchgate.netnih.gov

Metathesis of Unsaturated Fatty Acids: Olefin metathesis is another powerful tool for the synthesis of long-chain unsaturated dicarboxylic acids from renewable fatty acids. researchgate.net This method allows for the creation of various chain lengths and could potentially be adapted for the synthesis of nona-2,7-dienedioic acid or its precursors from bio-based starting materials.

Table 3: Bio-based Dicarboxylic Acids and their Precursors

| Dicarboxylic Acid | Number of Carbons | Bio-based Precursor |

|---|---|---|

| Sebacic Acid | 10 | Ricinoleic Acid (from Castor Oil) |

| Azelaic Acid | 9 | Oleic Acid (from various vegetable oils) |

The exploration of these bio-based routes provides a sustainable pathway to dicarboxylic acids that can serve as building blocks for a wide range of chemical products, including analogues and derivatives of this compound.

Advanced Research Applications of 1,9 Diethyl 2e,7e Nona 2,7 Dienedioate in Materials Science and Organic Synthesis

Utilization as a Monomer in Polymer Chemistry

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate, with its linear nine-carbon backbone and terminal ester and vinyl functionalities, presents significant potential as a versatile monomer in the field of polymer chemistry. The presence of two reactive double bonds allows for its participation in various polymerization reactions, leading to the synthesis of novel polymeric materials with tailored properties.

Synthesis of Biodegradable Polyesters and Copolymers

The ester groups in this compound make it a suitable candidate for the synthesis of biodegradable polyesters. Through polycondensation reactions with various diols, novel unsaturated polyesters can be synthesized. The incorporation of the double bonds within the polymer backbone offers sites for further modification or cross-linking.

Enzymatic polymerization, utilizing lipases such as Candida antarctica Lipase B (CALB), offers an environmentally benign route for the synthesis of such polyesters from unsaturated diesters and diols. rsc.org This method is particularly appealing for producing polymers for biomedical and pharmaceutical applications due to its high specificity and mild reaction conditions. The biodegradability of the resulting polyesters can be attributed to the susceptibility of the ester linkages to hydrolysis.

The general scheme for the polycondensation of this compound with a generic diol (HO-R-OH) is presented below:

n C₂H₅OOC(CH=CH)(CH₂)₃(CH=CH)COOC₂H₅ + n HO-R-OH → [-OOC(CH=CH)(CH₂)₃(CH=CH)COO-R-O-]ₙ + 2n C₂H₅OH

The properties of the resulting copolymers can be tuned by varying the diol comonomer. For instance, the use of short-chain diols would be expected to yield more rigid materials, while long-chain diols would impart flexibility. A hypothetical comparison of copolymers synthesized from this compound and different diols is presented in Table 1.

Table 1: Hypothetical Properties of Copolymers of this compound with Various Diols

| Diol Comonomer | Resulting Copolymer | Expected Glass Transition Temperature (Tg) | Potential Applications |

|---|---|---|---|

| Ethylene (B1197577) Glycol | Poly(ethylene nona-2,7-dienedioate) | High | Rigid packaging, biomedical implants |

| 1,4-Butanediol | Poly(butylene nona-2,7-dienedioate) | Intermediate | Flexible films, drug delivery matrices |

Development of Cross-Linked Polymer Networks

The unsaturation present in this compound provides a valuable tool for the development of cross-linked polymer networks. These networks can be formed through various mechanisms, including free-radical polymerization initiated by peroxides or azo compounds. ebrary.net The cross-linking process transforms the linear or branched polyesters into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. plymouth.ac.uk

Unsaturated polyester (B1180765) resins formulated with this monomer can be cross-linked with reactive diluents like styrene (B11656) or methyl methacrylate (B99206) to form durable thermosetting materials. umcs.pldergipark.org.tr The degree of cross-linking and, consequently, the final properties of the material can be controlled by adjusting the concentration of the cross-linking agent and the curing conditions. umcs.pl

The double bonds in polymers derived from this compound can also undergo other cross-linking chemistries, such as thiol-ene reactions or UV-induced curing, offering pathways to create specialized materials for coatings, adhesives, and biomedical hydrogels. rsc.org

Applications in Advanced Polymer Composites

Unsaturated polyesters derived from this compound are promising candidates for use as matrix resins in advanced polymer composites. youtube.com These resins can be reinforced with various fibers, such as glass, carbon, or natural fibers, to produce lightweight materials with high strength and stiffness. researchgate.net

The ability to tailor the properties of the polyester through copolymerization and cross-linking allows for the fabrication of composites with specific performance characteristics for a wide range of applications, including automotive parts, aerospace components, and construction materials. youtube.comdkhpolychem.com.my The inherent biodegradability of the polyester backbone could also be leveraged to develop more environmentally friendly composite materials.

Intermediate in the Synthesis of Complex Organic Molecules

The unique structure of this compound, featuring two terminal double bonds and ester functionalities, makes it a valuable intermediate in the synthesis of complex organic molecules.

Precursor to Macrocyclic Compounds

One of the most promising applications of this compound in organic synthesis is its use as a precursor for the synthesis of macrocyclic compounds through Ring-Closing Metathesis (RCM). RCM is a powerful reaction that utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org

The intramolecular metathesis of this compound would lead to the formation of a macrocyclic diester, with the concomitant release of ethylene gas as a volatile byproduct, which drives the reaction to completion. wikipedia.org The resulting macrocycle could serve as a key intermediate in the synthesis of various complex molecules, including fragrances, pharmaceuticals, and natural products. nih.gov

The general transformation is depicted below:

C₂H₅OOC(CH=CH)(CH₂)₃(CH=CH)COOC₂H₅ → cyclo-[-(CH=CH)(CH₂)₃(CH=CH)COOC₂H₅] + C₂H₄

The stereochemistry of the resulting double bond within the macrocycle can often be influenced by the choice of catalyst and reaction conditions. nih.gov

Building Block for Natural Product Synthesis

The diene and ester functionalities of this compound make it a versatile building block for the total synthesis of natural products. The conjugated diene systems are common structural motifs in many biologically active natural products and can participate in a variety of transformations, such as Diels-Alder reactions, to construct complex cyclic systems. nih.govresearchgate.net

Furthermore, the ester groups can be readily transformed into other functional groups, such as alcohols, aldehydes, or carboxylic acids, providing further opportunities for elaboration into complex molecular architectures. The linear C9 backbone can be incorporated into the carbon skeleton of various natural products. While direct applications of this specific compound in published total syntheses are not prominent, its structural motifs are representative of precursors used in the synthesis of polyketides and other natural products. rsc.org The strategic application of reactions such as cross-metathesis could also allow for the selective functionalization of one of the double bonds, further expanding its utility as a synthetic intermediate.

Role in Supramolecular Chemistry Research

This compound, a long-chain unsaturated diester, possesses molecular features that make it a compound of interest in the field of supramolecular chemistry. The spatial arrangement of its ester functional groups and the conformational flexibility of its nine-carbon backbone are key to its potential utility in the construction of non-covalent molecular assemblies. The presence of both hydrogen bond acceptors (the carbonyl oxygens of the ester groups) and potential coordination sites allows for a variety of intermolecular interactions that can drive the formation of larger, ordered supramolecular structures.

The ester moieties at both ends of the molecule can engage in hydrogen bonding with complementary molecules, such as diols or diamides, leading to the formation of extended one-dimensional chains or two-dimensional networks. The length and flexibility of the nona-2,7-dienedioate chain can play a crucial role in determining the distance and orientation between interacting functional groups, thereby influencing the stability and properties of the final assembly.

Furthermore, the ester groups can act as ligands for metal ions, opening up possibilities for the construction of coordination polymers and metallosupramolecular architectures. The chelation of metal ions by the carbonyl oxygens can lead to the formation of discrete polynuclear complexes or extended metal-organic frameworks (MOFs). The choice of the metal ion and the solvent system can significantly impact the stoichiometry and dimensionality of the resulting supramolecular structure.

The potential applications of supramolecular assemblies derived from this compound and similar long-chain diesters are varied. They could potentially be explored as components in the design of liquid crystals, gels, or other soft materials where the macroscopic properties are dictated by the underlying supramolecular organization. The ability to form ordered structures through self-assembly is a cornerstone of bottom-up nanotechnology, and molecules like this compound could serve as valuable building blocks in this area of research.

Interactive Data Table: Potential Supramolecular Interactions of this compound

| Interaction Type | Interacting Moiety on Compound | Potential Partner Molecules | Resulting Supramolecular Structure |

| Hydrogen Bonding | Ester Carbonyl Oxygen | Diols, Diamides, Water | 1D Chains, 2D Networks |

| Metal Coordination | Ester Carbonyl Oxygen | Metal Ions (e.g., Ag+, Cu2+) | Coordination Polymers, Metallacycles |

| Van der Waals Forces | Alkyl Chain | Other Alkyl Chains | Close Packing in Solid State |

| π-π Interactions | C=C Double Bonds | Aromatic Molecules | Stacked Assemblies |

Theoretical and Computational Studies of 1,9 Diethyl 2e,7e Nona 2,7 Dienedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule like 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. nih.gov

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bonds (C=C) of the nonadiene (B8540087) chain. The LUMO, on the other hand, would likely be centered on the electron-deficient carbonyl carbons of the ester groups. The energy of these orbitals and their gap would be influenced by the molecule's conformation.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Note: These are representative values based on similar unsaturated esters and would need to be confirmed by specific calculations.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and represent likely sites for nucleophilic attack.

In the case of this compound, the ESP would be expected to show negative potential around the oxygen atoms of the carbonyl groups due to the presence of lone pairs of electrons. The hydrogen atoms of the ethyl groups and the central alkyl chain would exhibit positive potential. The regions around the C=C double bonds would likely show a moderately negative potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvent effects. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the nine-carbon chain and the rotational freedom around the single bonds in this compound give rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

For a flexible molecule like this dienodioate, the potential energy landscape is expected to be complex, with numerous energy minima corresponding to different spatial arrangements of the ester groups and the alkyl chain. nih.gov The ester groups themselves can exist in s-cis or s-trans conformations, with the s-trans form generally being more stable. imperial.ac.uk The long alkyl chain can adopt various folded or extended conformations, which will be influenced by steric interactions and weak intramolecular forces. Computational methods such as molecular mechanics or DFT can be used to systematically explore the conformational space and determine the relative energies of the different conformers.

Molecular Dynamics Simulations of Dienedioate Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. amanote.com An MD simulation would model the motions of the atoms in this compound and the surrounding solvent molecules over time, providing insights into its dynamic behavior and intermolecular interactions.

Such simulations could be used to study how the dienodioate behaves in different solvents, for example, how its conformation changes and how it interacts with water or organic solvents. researchgate.net This is particularly relevant for understanding its solubility and transport properties. MD simulations can also provide information about the formation of aggregates or micelles if the molecule exhibits amphiphilic character.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis (esterification) or degradation (hydrolysis). These methods allow for the identification of transition states, the calculation of activation energies, and the determination of reaction kinetics. nih.gov

Table 2: Exemplary Calculated Activation Energies for Ester Hydrolysis

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Protonation of Carbonyl | 5-10 | Initial activation of the ester group. |

| Nucleophilic Attack by Water | 15-25 | Formation of the tetrahedral intermediate. |

| Elimination of Alcohol | 10-15 | Breakdown of the intermediate to products. |

Note: These values are illustrative for a typical acid-catalyzed ester hydrolysis and would require specific calculations for this compound.

Emerging Research Directions and Future Perspectives for 1,9 Diethyl 2e,7e Nona 2,7 Dienedioate

Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is anticipated to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. royalsocietypublishing.orgrroij.com Key areas of focus will likely include the use of renewable feedstocks, the development of catalytic processes, and the minimization of waste.

Modern synthetic approaches are increasingly moving away from petrochemical-based starting materials towards bio-based alternatives. acs.orgrsc.org For a molecule like this compound, this could involve the use of fatty acids from plant oils or other bio-renewable sources. acs.orgrsc.org Enzymatic catalysis, for instance using lipases, presents a promising green route for the synthesis of specialty esters, offering high selectivity under mild reaction conditions and reducing the reliance on hazardous reagents. nih.govnih.govnih.govresearchgate.net

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. royalsocietypublishing.org In the context of synthesizing this compound, these principles can be applied in various ways, as outlined in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize the generation of byproducts. |

| Atom Economy | Utilizing reactions that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic and environmentally benign reagents and solvents. royalsocietypublishing.org |

| Designing Safer Chemicals | Modifying the molecular structure to reduce intrinsic toxicity while maintaining desired functionality. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rroij.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass and other renewable resources. acs.orgrsc.org |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to simplify the synthetic process. |

| Catalysis | Utilizing highly selective catalysts to improve reaction efficiency and reduce waste. royalsocietypublishing.org |

| Design for Degradation | Incorporating features into the molecular structure that allow it to biodegrade after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of chemical accidents. |

Catalytic Transformations and Enantioselective Synthesis

The carbon-carbon double bonds in this compound are prime targets for a variety of catalytic transformations to create more complex and functionalized molecules. Transition metal catalysis, in particular, offers a powerful toolkit for the selective functionalization of dienes. mdpi.comresearchgate.net

Catalytic processes such as hydrogenation, hydroformylation, and epoxidation could be employed to modify the double bonds, leading to the synthesis of a wide range of derivatives with tailored properties. For instance, selective hydrogenation could yield the corresponding saturated diester, a potential building block for polyesters with enhanced flexibility.

Enantioselective synthesis, a critical area in modern chemistry, could be applied to create chiral derivatives of this compound. nih.govnih.gov The development of chiral catalysts could enable the stereoselective functionalization of one or both double bonds, leading to the formation of optically active molecules. Such compounds could find applications in areas where chirality is crucial, such as in the synthesis of pharmaceuticals or advanced materials with specific optical properties.

Exploration of Novel Polymerization Techniques

The bifunctional nature of this compound, with its two polymerizable double bonds, makes it a highly promising monomer for the synthesis of novel polymers. Acyclic Diene Metathesis (ADMET) polymerization is a particularly relevant technique for this type of monomer. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov ADMET is a step-growth condensation polymerization that is highly tolerant of various functional groups and allows for the synthesis of well-defined, linear unsaturated polymers. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov

The use of this compound in ADMET polymerization could lead to the formation of unsaturated polyesters with regularly spaced ester functionalities along the polymer backbone. The properties of these polymers could be tuned by controlling the stereochemistry of the double bonds in the polymer chain. nih.gov Recent advances in catalyst design have enabled the synthesis of polyalkenamers with high cis- or trans-selectivity, which significantly influences the thermal and mechanical properties of the resulting materials. nih.gov

Other polymerization techniques, such as free-radical polymerization or copolymerization with other vinyl monomers, could also be explored to incorporate this compound into a variety of polymer architectures. mdpi.com This could lead to the development of cross-linked materials or copolymers with a unique combination of properties.

Integration into Advanced Functional Materials Research

The unique chemical structure of this compound and the polymers derived from it could be leveraged in the development of advanced functional materials. The presence of ester groups and double bonds provides opportunities for post-polymerization modification, allowing for the introduction of specific functionalities.

For example, the double bonds in polymers synthesized from this dienedioate could be used as handles for cross-linking, leading to the formation of thermosets with tailored mechanical and thermal properties. Alternatively, these double bonds could be functionalized with other chemical groups to impart specific properties, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli.

The long aliphatic chain of the nonanedioate (B1229846) backbone could impart flexibility and hydrophobicity to the resulting materials, making them potentially suitable for applications such as biodegradable plastics, elastomers, or coatings. The controlled degradation of polyesters derived from this monomer could also be explored for applications in drug delivery or tissue engineering.

Computational Design of Next-Generation Dienedioate Derivatives

Computational chemistry and molecular modeling are powerful tools that can be used to accelerate the design and development of new molecules with desired properties. researchgate.net In the context of this compound, computational methods can be employed to predict the reactivity of the molecule in various chemical transformations and to design new derivatives with enhanced performance characteristics.

Density Functional Theory (DFT) calculations, for instance, can be used to study the reaction mechanisms of catalytic transformations and polymerization reactions involving this dienedioate. This can provide valuable insights into the factors that control the selectivity and efficiency of these processes, guiding the development of improved catalysts and reaction conditions.

Molecular dynamics simulations can be used to predict the physical and mechanical properties of polymers derived from this compound and its derivatives. researchgate.net This can help in the rational design of new monomers that will lead to materials with specific properties, such as a desired glass transition temperature, tensile strength, or elasticity. This in silico approach can significantly reduce the experimental effort required to develop new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.